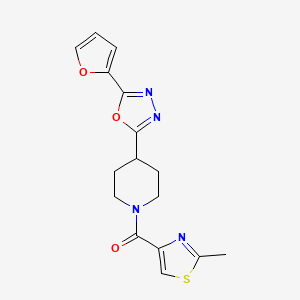
(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone is a useful research compound. Its molecular formula is C16H16N4O3S and its molecular weight is 344.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone is a complex organic molecule that incorporates a furan ring, an oxadiazole moiety, a piperidine structure, and a thiazole group. This unique combination suggests potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on existing literature.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxadiazole Ring : This can be achieved through the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide under basic conditions.
- Attachment of Piperidine and Thiazole Moieties : The oxadiazole derivative is then reacted with piperidine and 2-methylthiazole derivatives to form the final product.
Biological Activity Overview
The biological activities of compounds containing oxadiazole and thiazole rings have been widely studied. These compounds have shown promise in various therapeutic areas, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities.
Antimicrobial Activity
Several studies indicate that compounds with similar structural features exhibit significant antimicrobial properties. For instance:
| Compound | Activity | Reference |
|---|---|---|
| 5-Furan-2-yl[1,3,4]oxadiazole-2-thiol | Antibacterial against E. coli and S. aureus | |
| 1,3,4-Oxadiazoles | Effective against P. aeruginosa and K. pneumoniae |
The presence of the furan and oxadiazole rings is believed to enhance the interaction with bacterial enzymes, leading to inhibition of bacterial growth.
Anticancer Activity
Research has shown that oxadiazole derivatives can exhibit cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 5-(Furan-2-yl)-1,3,4-oxadiazol-2-thiol | A431 (human epidermoid carcinoma) | <10 | |
| Thiazole derivatives | U251 (human glioblastoma) | 23.30 ± 0.35 |
The anticancer mechanisms may involve the induction of apoptosis or inhibition of cell proliferation through interactions with specific molecular targets.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The oxadiazole and thiazole rings can interact with various enzymes involved in metabolic pathways.
- Disruption of Cellular Processes : By binding to specific receptors or proteins within cancer cells or pathogens, these compounds may disrupt critical cellular functions.
- Induction of Reactive Oxygen Species (ROS) : Some studies suggest that these compounds can increase oxidative stress within cells, leading to cell death in cancerous or infected cells.
Case Studies
Recent investigations into similar compounds have provided insights into their efficacy:
- Antimicrobial Studies : A series of 1,3,4-oxadiazole derivatives were synthesized and tested for their antimicrobial properties against common pathogens. Results indicated varying degrees of effectiveness based on structural modifications.
- Cytotoxicity Assessments : Thiazole-containing compounds were evaluated for their ability to inhibit tumor growth in vitro. The presence of electron-donating groups on the phenyl ring significantly enhanced their activity.
Eigenschaften
IUPAC Name |
[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-10-17-12(9-24-10)16(21)20-6-4-11(5-7-20)14-18-19-15(23-14)13-3-2-8-22-13/h2-3,8-9,11H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXQYDAXQSSSSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














